(3-メチル-4-ニトロフェニル)メタンアミン塩酸塩

説明

(3-Methyl-4-nitrophenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-Methyl-4-nitrophenyl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-4-nitrophenyl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カーボンナノチューブの誘導体化

研究によると、多層カーボンナノチューブ(MWCNT)は4-ニトロベンジルアミン によって誘導体化できることが示されています。 この研究では4-ニトロベンジルアミンについて具体的に言及していますが、構造的に類似していることから 、「(3-メチル-4-ニトロフェニル)メタンアミン塩酸塩」も同様の方法で使用できる可能性があります。

化学研究開発

「(3-メチル-4-ニトロフェニル)メタンアミン塩酸塩」は化学研究開発 に使用されています。 その独自の特性は、新しい化学反応やプロセスを探求する研究者にとって貴重なツールとなっています .

工業製造

工業分野では、「(3-メチル-4-ニトロフェニル)メタンアミン塩酸塩」はさまざまな製品の製造 に使用できます。 その汎用性と反応性により、多くの工業プロセスで貴重な成分となっています .

生物活性

(3-Methyl-4-nitrophenyl)methanamine hydrochloride, with the CAS number 1037397-91-3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a methyl group and a nitro group on the phenyl ring, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

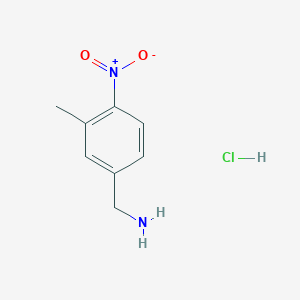

The compound can be represented as follows:

This structure indicates the presence of both an amine and a nitro functional group, which are crucial for its biological interactions.

The biological activity of (3-Methyl-4-nitrophenyl)methanamine hydrochloride is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the amine group facilitates hydrogen bonding and ionic interactions with enzymes or receptors involved in disease processes.

Biological Activity

Research indicates that derivatives of (3-Methyl-4-nitrophenyl)methanamine exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to (3-Methyl-4-nitrophenyl)methanamine hydrochloride possess antimicrobial properties. For instance, derivatives have been evaluated for their ability to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is essential for bacterial communication and biofilm formation.

- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, studies suggest that modifications to the nitrophenyl moiety can enhance binding affinity and selectivity towards target enzymes.

- Potential Anticancer Properties : Preliminary research suggests that similar nitroaniline derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

Several case studies illustrate the biological activity of (3-Methyl-4-nitrophenyl)methanamine hydrochloride:

- Study on Biofilm Inhibition : A study demonstrated that analogs of this compound significantly inhibited biofilm formation in Staphylococcus aureus. The minimum biofilm inhibitory concentration (MBIC) was notably lower compared to standard antibiotics, indicating enhanced efficacy against biofilm-associated infections .

- Antibacterial Efficacy : Another research effort focused on evaluating the antibacterial activity against various strains of bacteria. The results indicated that at specific concentrations, the compound exhibited bactericidal effects comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Comparative Analysis

To better understand the biological activity of (3-Methyl-4-nitrophenyl)methanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (3-Methyl-4-nitrophenyl)methanamine hydrochloride | 1037397-91-3 | Antimicrobial, enzyme inhibition |

| (2-Nitrophenyl)methanamine | 1904-78-5 | Antibacterial, enzyme inhibition |

| (4-Nitro-1,3-phenylene)dimethanamine | 122509-23-3 | Moderate antibacterial activity |

This table highlights how structural variations influence biological activities across similar compounds.

特性

IUPAC Name |

(3-methyl-4-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6-4-7(5-9)2-3-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFNWTQNFSVLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680696 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037397-91-3 | |

| Record name | 1-(3-Methyl-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。